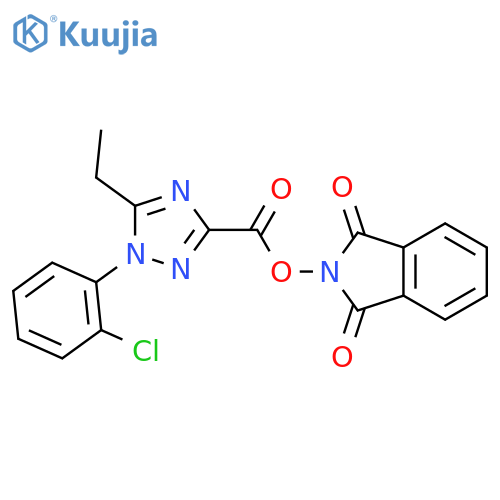

Cas no 2248279-32-3 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-chlorophenyl)-5-ethyl-1H-1,2,4-triazole-3-carboxylate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-chlorophenyl)-5-ethyl-1H-1,2,4-triazole-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- 2248279-32-3

- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-chlorophenyl)-5-ethyl-1H-1,2,4-triazole-3-carboxylate

- EN300-6523002

-

- インチ: 1S/C19H13ClN4O4/c1-2-15-21-16(22-23(15)14-10-6-5-9-13(14)20)19(27)28-24-17(25)11-7-3-4-8-12(11)18(24)26/h3-10H,2H2,1H3

- InChIKey: RGFSCEAVCBWCJC-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC=CC=1N1C(CC)=NC(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)=N1

計算された属性

- せいみつぶんしりょう: 396.0625326g/mol

- どういたいしつりょう: 396.0625326g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 28

- 回転可能化学結合数: 5

- 複雑さ: 623

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.2

- トポロジー分子極性表面積: 94.4Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-chlorophenyl)-5-ethyl-1H-1,2,4-triazole-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6523002-0.05g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-chlorophenyl)-5-ethyl-1H-1,2,4-triazole-3-carboxylate |

2248279-32-3 | 0.05g |

$600.0 | 2023-05-31 | ||

| Enamine | EN300-6523002-1.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-chlorophenyl)-5-ethyl-1H-1,2,4-triazole-3-carboxylate |

2248279-32-3 | 1g |

$714.0 | 2023-05-31 | ||

| Enamine | EN300-6523002-10.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-chlorophenyl)-5-ethyl-1H-1,2,4-triazole-3-carboxylate |

2248279-32-3 | 10g |

$3069.0 | 2023-05-31 | ||

| Enamine | EN300-6523002-0.1g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-chlorophenyl)-5-ethyl-1H-1,2,4-triazole-3-carboxylate |

2248279-32-3 | 0.1g |

$628.0 | 2023-05-31 | ||

| Enamine | EN300-6523002-0.25g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-chlorophenyl)-5-ethyl-1H-1,2,4-triazole-3-carboxylate |

2248279-32-3 | 0.25g |

$657.0 | 2023-05-31 | ||

| Enamine | EN300-6523002-0.5g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-chlorophenyl)-5-ethyl-1H-1,2,4-triazole-3-carboxylate |

2248279-32-3 | 0.5g |

$685.0 | 2023-05-31 | ||

| Enamine | EN300-6523002-2.5g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-chlorophenyl)-5-ethyl-1H-1,2,4-triazole-3-carboxylate |

2248279-32-3 | 2.5g |

$1399.0 | 2023-05-31 | ||

| Enamine | EN300-6523002-5.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-chlorophenyl)-5-ethyl-1H-1,2,4-triazole-3-carboxylate |

2248279-32-3 | 5g |

$2070.0 | 2023-05-31 |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-chlorophenyl)-5-ethyl-1H-1,2,4-triazole-3-carboxylate 関連文献

-

Alastair J. Florence CrystEngComm, 2013,15, 2174-2174

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466

-

Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785

-

MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153

-

John J. Lavigne Chem. Commun., 2003, 1626-1627

-

Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345

-

Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550

-

Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-chlorophenyl)-5-ethyl-1H-1,2,4-triazole-3-carboxylateに関する追加情報

Compound CAS No 2248279-32-3: A Comprehensive Overview

The compound CAS No 2248279-32-3, also known as 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-chlorophenyl)-5-ethyl-1H-1,2,4-triazole-3-carboxylate, is a highly specialized organic compound with significant applications in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential utility in drug development and agrochemicals. Recent studies have highlighted its role in modulating biological pathways, making it a subject of interest for researchers worldwide.

The chemical structure of this compound is characterized by a complex arrangement of functional groups. The isoindole ring system serves as the core structure, while the 1H-1,2,4-triazole moiety introduces additional functionality. The presence of the chlorophenyl group and the ethyl substituent further enhances its chemical versatility. These structural features contribute to its stability and reactivity, making it suitable for various synthetic applications.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound. Researchers have employed a combination of coupling reactions and cyclization techniques to achieve high yields. For instance, the use of click chemistry principles has been pivotal in constructing the triazole ring system. These methods not only improve the scalability of production but also ensure the purity of the final product, which is critical for its application in pharmaceuticals.

In terms of applications, this compound has shown promise in the field of pharmacology. Its ability to inhibit specific enzymes involved in inflammatory pathways has been extensively studied. Preclinical trials have demonstrated its potential as an anti-inflammatory agent, with minimal adverse effects on cellular viability. Furthermore, its role as a lead compound in drug discovery programs underscores its importance in therapeutic development.

The environmental impact of this compound has also been a topic of recent research. Studies have focused on its biodegradability and toxicity profiles. Initial findings suggest that it exhibits low toxicity to aquatic organisms under controlled conditions. However, further investigations are required to fully understand its ecological footprint and ensure sustainable use.

From an industrial perspective, the synthesis and purification processes for this compound have been optimized to meet regulatory standards. The implementation of green chemistry principles has reduced waste generation and energy consumption during production. These efforts align with global initiatives aimed at promoting environmentally friendly chemical manufacturing practices.

In conclusion, CAS No 2248279-32-3 represents a significant advancement in modern organic chemistry. Its unique structure, coupled with promising biological activity, positions it as a valuable tool in drug development and other specialized applications. As research continues to unfold, this compound is expected to contribute even more significantly to scientific progress.

2248279-32-3 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-chlorophenyl)-5-ethyl-1H-1,2,4-triazole-3-carboxylate) 関連製品

- 591723-37-4(Methyl N-(3-chlorophenyl)-N-(phenylsulfonyl)glycinate)

- 1261615-15-9(4-Methoxy-2-(2-(trifluoromethoxy)phenyl)-6-(trifluoromethyl)pyridine)

- 2172120-14-6(2-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5-dimethylhexanamidoacetic acid)

- 2171711-38-7(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}butanoic acid)

- 1208087-83-5(1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid)

- 1935253-91-0(Methyl 3-(fluorosulfonyl)-4-methylthiophene-2-carboxylate)

- 1443345-41-2(2-[(5-bromo-2-methoxyphenoxy)methyl]-1,3-dioxolane)

- 2171239-81-7((2R)-2-{4-bromo-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-methylbutanoic acid)

- 2138334-10-6(1-[3-(Thiophen-3-yl)thiophen-2-yl]ethan-1-one)

- 1396862-80-8(N-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]cyclopropanesulfonamide)